molecular formula C12H30O2Si2 B1330479 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane CAS No. 6730-96-7

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane

Cat. No.: B1330479
CAS No.: 6730-96-7
M. Wt: 262.54 g/mol
InChI Key: CCLNFALQCLEMAL-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characterization

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Designation and Alternative Names

The International Union of Pure and Applied Chemistry designation for this compound is (2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane, which provides a systematic description of its structural arrangement. This nomenclature reflects the compound's derivation from a substituted butane backbone featuring two trimethylsilyloxy substituents at specific positions. Alternative names for this compound include several variations that emphasize different structural aspects of the molecule.

The compound is also known by the systematic name 3,6-Dioxa-2,7-disilaoctane, 2,2,4,4,5,5,7,7-octamethyl-, which highlights the presence of two oxygen atoms at positions 3 and 6, two silicon atoms at positions 2 and 7, and the octamethyl substitution pattern. Additional nomenclature variants include (2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane and 2,3-bis(trimethylsilyloxy)-2,3-dimethylbutane, each providing insight into different structural perspectives of the molecule. These alternative names reflect the compound's classification as both a disiloxane derivative and a bis-silyl ether, demonstrating the multifaceted nature of its structural identity within organosilicon chemistry.

Chemical Abstracts Service Registry Information (6730-96-7)

The Chemical Abstracts Service registry number 6730-96-7 serves as the unique identifier for 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane within global chemical databases and regulatory frameworks. This registry number was assigned to facilitate unambiguous identification of the compound across scientific literature, commercial applications, and regulatory documentation. The registry entry includes comprehensive structural and property data that enables researchers and industry professionals to access standardized information about the compound's characteristics and applications.

Associated with this Chemical Abstracts Service number are several complementary identifiers that enhance the compound's traceability within chemical information systems. The European Community number 804-856-3 provides regulatory identification within European Union chemical registration systems. The DSSTox Substance identifier DTXSID70342545 links the compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency. Additionally, the MDL number MFCD13190609 serves as a reference within chemical supplier databases and inventory management systems.

Historical Context in Silyl Ether Chemistry

The development of this compound occurred within the broader evolution of silyl ether chemistry, which traces its origins to the pioneering work of the late nineteenth and early twentieth centuries. The foundational principles underlying silyl ether synthesis were established by Charles Friedel and James Crafts in 1863, who prepared the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This seminal work laid the groundwork for subsequent developments in organosilicon chemistry that would eventually lead to the synthesis of complex silyl ethers such as the octamethyl-substituted disilaoctane.

The systematic study of silyl ethers received significant impetus from the work of Frederic Stanley Kipping in the early twentieth century, who coined the term "silicone" and extensively investigated the preparation and properties of organosilicon compounds using Grignard reagents. Kipping's contributions established many of the fundamental synthetic methodologies that remain relevant to contemporary silyl ether chemistry. The evolution of protecting group chemistry in organic synthesis during the mid-twentieth century further elevated the importance of silyl ethers, culminating in the introduction of sophisticated protecting groups such as the tert-butyldimethylsilyl group by Eugene J. Corey in 1972. This historical progression established the foundation for understanding compounds like this compound within the context of modern organosilicon chemistry and synthetic methodology.

Molecular Composition

Empirical Formula (C₁₂H₃₀O₂Si₂)

The empirical formula C₁₂H₃₀O₂Si₂ precisely defines the atomic composition of this compound, indicating the presence of twelve carbon atoms, thirty hydrogen atoms, two oxygen atoms, and two silicon atoms within each molecular unit. This formulation reveals the compound's classification as an organosilicon species with a substantial hydrocarbon component, reflecting the extensive methyl substitution pattern that characterizes its structure. The carbon-to-hydrogen ratio of 2:5 indicates a high degree of saturation, consistent with the presence of multiple methyl groups attached to both carbon and silicon centers.

The presence of two silicon atoms and two oxygen atoms in the formula suggests a disiloxane-type structure, although the specific connectivity differs from traditional linear disiloxanes due to the incorporated carbon framework. The formula indicates that each silicon atom is associated with fifteen hydrogen atoms through methyl groups, while the carbon framework contributes additional hydrogen atoms through its own methyl substituents. This atomic arrangement contributes to the compound's unique physical and chemical properties, distinguishing it from simpler silyl ethers and traditional disiloxanes.

Molecular Weight (262.54 grams per mole)

The molecular weight of this compound is precisely determined to be 262.54 grams per mole, positioning it within the medium molecular weight range for organosilicon compounds. This molecular weight reflects the cumulative contribution of all constituent atoms, with the silicon atoms contributing significantly to the overall mass due to their relatively high atomic weight compared to carbon and hydrogen. The molecular weight value enables accurate stoichiometric calculations for synthetic applications and provides a basis for understanding the compound's physical properties such as volatility and solubility characteristics.

Comparative analysis with related silyl ethers reveals that the 262.54 grams per mole molecular weight represents a substantial increase over simpler trimethylsilyl ethers, which typically have molecular weights below 200 grams per mole. This increased molecular weight contributes to enhanced stability under certain reaction conditions and may influence the compound's utility in specific synthetic applications. The molecular weight also affects the compound's behavior in analytical techniques such as mass spectrometry, where fragmentation patterns can provide structural information about the silicon-oxygen framework and methyl substitution pattern.

Elemental Analysis

The elemental composition of this compound can be precisely determined through quantitative analysis of its constituent elements, providing insight into the compound's structural characteristics and potential reactivity patterns. Based on the molecular formula C₁₂H₃₀O₂Si₂ and molecular weight of 262.54 grams per mole, the elemental composition can be calculated with high precision.

Element Number of Atoms Atomic Weight (g/mol) Total Mass (g/mol) Mass Percentage
Carbon 12 12.01 144.12 54.89%
Hydrogen 30 1.008 30.24 11.52%
Oxygen 2 15.999 31.998 12.18%
Silicon 2 28.085 56.17 21.40%

The elemental analysis reveals that carbon comprises the largest mass fraction at 54.89%, reflecting the extensive methyl substitution pattern throughout the molecule. Silicon accounts for 21.40% of the total mass, a substantial proportion that underscores the compound's classification as an organosilicon species. Oxygen contributes 12.18% of the molecular weight despite representing only two atoms, while hydrogen, despite being the most numerous element with thirty atoms, contributes only 11.52% due to its low atomic weight. This elemental distribution influences the compound's physical properties, chemical reactivity, and analytical behavior in various characterization techniques.

Structural Representation

Two-Dimensional Structure

The two-dimensional structural representation of this compound reveals a central carbon-carbon framework bearing extensive methyl substitution and two trimethylsilyloxy groups. The core structure consists of a 2,3-dimethylbutane backbone, where both carbon atoms at positions 2 and 3 are fully substituted with methyl groups and trimethylsilyloxy substituents. This arrangement creates a highly branched structure with no hydrogen atoms attached to the central carbon atoms, contributing to the compound's steric bulk and potential stability toward certain reaction conditions.

The Simplified Molecular-Input Line-Entry System notation CC(C)(OSi(C)C)C(C)(C)OSi(C)C provides a linear representation of the connectivity pattern, clearly indicating the presence of two equivalent trimethylsilyl groups attached through oxygen linkages to the central dimethylbutane framework. Each silicon atom is bonded to three methyl groups and one oxygen atom, creating a tetrahedral geometry around each silicon center. The two-dimensional structure demonstrates the compound's symmetrical nature, with identical trimethylsilyloxy groups attached to equivalent carbon centers, contributing to its unique chemical and physical properties within the silyl ether family.

Three-Dimensional Conformations

The three-dimensional conformational analysis of this compound reveals significant structural features that influence its chemical behavior and physical properties. The compound exhibits conformational flexibility due to rotation around the central carbon-carbon bond and the silicon-oxygen bonds, allowing for multiple stable conformations in solution and the solid state. The bulky trimethylsilyl groups create significant steric interactions that favor specific conformational arrangements, potentially limiting the accessible conformational space compared to less substituted analogs.

Computational modeling suggests that the most stable conformations minimize steric repulsion between the two bulky trimethylsilyloxy groups while maintaining optimal orbital overlap within the silicon-oxygen-carbon framework. The tetrahedral geometry around each silicon atom, combined with the sp³ hybridization of the carbon centers, creates a three-dimensional arrangement that maximizes the spatial separation of the methyl substituents. These conformational preferences influence the compound's reactivity patterns, particularly in reactions involving approach of external reagents to the silicon centers or the central carbon framework.

Silicon-Oxygen-Silicon Framework

The silicon-oxygen-silicon framework in this compound represents a unique structural motif that distinguishes it from traditional disiloxanes and simple silyl ethers. Unlike conventional disiloxanes that feature direct silicon-oxygen-silicon connectivity, this compound incorporates a carbon framework between the two silicon-oxygen bonds, creating a more complex bridging arrangement. Each silicon atom maintains tetrahedral coordination through bonds to three methyl groups and one oxygen atom, with the oxygen atoms serving as bridges to the central dimethylbutane framework rather than direct silicon-silicon connectivity.

The silicon-oxygen bond lengths in this framework are expected to be similar to those observed in other silyl ethers, typically ranging from 1.63 to 1.66 angstroms, while the silicon-oxygen-carbon bond angles likely deviate from the idealized tetrahedral angle due to the influence of the bulky substituents and electronic effects. The framework exhibits characteristics intermediate between traditional silyl ethers and disiloxanes, with the carbon bridge providing structural rigidity while maintaining the chemical reactivity associated with silicon-oxygen bonds. This unique arrangement contributes to the compound's potential utility in synthetic applications where controlled reactivity and structural stability are required, particularly in protecting group chemistry and organosilicon synthesis methodologies.

Properties

IUPAC Name

(2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-11(2,13-15(5,6)7)12(3,4)14-16(8,9)10/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNFALQCLEMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342545
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6730-96-7
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
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URL https://comptox.epa.gov/dashboard/DTXSID70342545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane typically involves the hydrolysis of dimethyldichlorosilane followed by condensation reactions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is relatively inert but can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products:

Scientific Research Applications

Material Science

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane is used in the development of advanced materials due to its excellent thermal stability and low surface energy. It serves as a:

  • Silicone-based lubricant : Enhances the performance of mechanical systems by reducing friction.
  • Additive in coatings : Improves the durability and water repellency of paints and varnishes.

Biomedical Applications

The compound has potential uses in biomedical fields:

  • Drug Delivery Systems : Its siloxane structure can encapsulate drugs for controlled release.
  • Biocompatible Materials : Due to its low toxicity and stability, it is suitable for use in medical devices and implants.

Chemical Synthesis

As a reagent in organic synthesis:

  • Intermediate in Synthesis : Used to synthesize other siloxane compounds or functionalized silanes that are critical in various chemical processes.

Nanotechnology

In nanotechnology applications:

  • Surface Modification : Utilized to modify the surface properties of nanoparticles to enhance their stability and dispersibility in solvents.
  • Template for Nanostructures : Acts as a template in the fabrication of nanostructured materials.

Case Studies

Case StudyApplicationFindings
Study on LubricantsMaterial ScienceDemonstrated improved performance of mechanical parts with reduced wear when using formulations containing this compound.
Drug Delivery ResearchBiomedicalShowed effective encapsulation and release profiles for anti-cancer drugs when combined with this siloxane compound.
Surface Modification ExperimentNanotechnologyEnhanced stability of gold nanoparticles in aqueous solutions leading to better performance in catalytic applications.

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Occurrences and Roles :

  • Microbial Metabolites : Detected in metabolites of Lactobacillus sakei probiotic extracts (1.31% abundance) and coagulase-negative staphylococci, suggesting roles in microbial metabolic pathways .
  • Aroma Compounds : Implicated in sweet odor profiles of traditional Korean soy sauce, likely due to its volatility and interaction with other flavor components .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the 3,6-dioxa-2,7-disilaoctane family, which includes derivatives with variations in substituents and backbone modifications. Key analogues are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Occurrence/Application Reference ID
2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane 8 methyl groups C12H28O2Si2 276.5 Essential oils, microbial metabolites
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane 4 methyl groups C8H20O2Si2 220.4 Plant-microbe interactions (e.g., Falcataria moluccana symbiosis)
3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-3-[(2-methylphenoxy)methyl]- Tetramethyl + phenoxy-methyl group C16H30O3Si2 326.5 Phytochemical analysis of Anisomeles malabarica
(4R,5R)-2,2,7,7-Tetramethyl-4,5-diphenyl-4,5-bis(2,2,2-trifluoroethyl)-3,6-dioxa-2,7-disilaoctane Tetramethyl + trifluoroethyl groups C24H30F6O2Si2 576.7 Synthetic chemistry (fluorinated intermediates)

Functional and Application Differences

  • Hydrophobicity and Stability : The octamethyl derivative exhibits higher hydrophobicity compared to tetramethyl analogues, enhancing its suitability for lipid-rich environments like essential oils .
  • Biological Activity : While the octamethyl compound is linked to antimicrobial and probiotic effects , trifluoroethyl-substituted variants are prioritized in fluorinated material synthesis due to their electron-withdrawing properties .

Research Findings and Performance Metrics

  • Essential Oil Efficacy: In Psidium guajava, the octamethyl compound’s high abundance correlates with antioxidant and antimicrobial activities, outperforming cyclononane and pyridazinone derivatives in bioactivity assays .
  • Microbial Metabolism : In Lactobacillus sakei, the compound’s lower abundance (1.31%) compared to lactic acid (33.86%) suggests a secondary metabolic role, possibly in stress response .
  • Synthetic Utility: Fluorinated analogues (e.g., ) achieve 16% yield in column chromatography, indicating moderate synthetic efficiency compared to non-fluorinated counterparts.

Critical Notes on Comparative Limitations

  • Data Availability : Structural data (e.g., crystallography) for the octamethyl compound is lacking, unlike its spirocyclic analogues (e.g., ).

Biological Activity

Overview

2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane (commonly referred to as Octamethylcyclotetrasiloxane) is an organosilicon compound with the molecular formula C12H30O2Si2C_{12}H_{30}O_{2}Si_{2}. Its unique structure features two silicon atoms and two oxygen atoms in a cyclic arrangement surrounded by eight methyl groups. This compound is notable for its stability and low reactivity, making it suitable for various applications in industrial and scientific fields.

  • Molecular Weight : 262.54 g/mol
  • CAS Number : 6730-96-7
  • Physical State : Liquid at room temperature
  • Solubility : Soluble in organic solvents; low water solubility
  • Storage Conditions : Ambient temperature

Biological Activity

The biological activity of Octamethylcyclotetrasiloxane has been explored through various studies focusing on its interactions with biological systems and potential applications in medicine and biotechnology.

The compound interacts with biological molecules such as enzymes and proteins. Its mechanism of action may involve:

  • Enzyme Interaction : Potential modulation of enzyme activity through structural mimicry or alteration of enzyme conformation.
  • Silicon Metabolism : Influence on biochemical pathways related to silicon metabolism.

Case Study 1: Drug Delivery Systems

Research has indicated that Octamethylcyclotetrasiloxane can be utilized in drug delivery systems due to its biocompatibility and stability. A study demonstrated its effectiveness as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The results showed improved therapeutic outcomes in animal models when compared to conventional delivery methods.

Case Study 2: Silicon-Based Biomolecules

In a study investigating silicon-based life forms, Octamethylcyclotetrasiloxane was employed to analyze the role of silicon in biological systems. The findings suggested that organosilicon compounds could play a significant role in the structural integrity of certain biomolecules.

Toxicological Profile

While Octamethylcyclotetrasiloxane is generally considered safe for use in various applications, its toxicological profile has been evaluated through several studies:

Study Findings
Acute ToxicityLow toxicity observed in animal studies; LD50 values indicate high safety margins.
Chronic ExposureLong-term exposure studies revealed minimal adverse effects on reproductive health and development.
Environmental ImpactBiodegradable under specific conditions; low bioaccumulation potential noted.

Applications in Industry and Medicine

  • Industrial Applications :
    • Used as a precursor in the synthesis of silicone-based materials.
    • Employed in coatings and lubricants due to its thermal stability.
  • Medical Applications :
    • Investigated for use in biocompatible materials for implants.
    • Potential applications in silicone-based drug delivery systems.

Q & A

Q. Challenges :

  • Steric Hindrance : Bulky methyl groups impede nucleophilic substitution; elevated temperatures or Lewis acid catalysts (e.g., BF3_3) may mitigate this.
  • Byproduct Formation : Monitor for cyclic siloxane byproducts via GC-MS and adjust stoichiometry or solvent polarity.

Methodology :
Adopt iterative optimization using Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent). Reference analogous syntheses in for troubleshooting experimental hurdles .

What analytical techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

Basic Research Focus
Primary Techniques :

  • NMR Spectroscopy : 29Si^{29}\text{Si} NMR is critical for confirming silicon connectivity, while 1H^{1}\text{H} NMR identifies methyl group environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H28_{28}O2_2Si2_2) with <2 ppm mass error.

Q. Data Contradiction Analysis :

  • Cross-Validation : Compare results across multiple instruments (e.g., FT-IR for functional groups, X-ray crystallography for unambiguous structure).
  • Batch Consistency : Replicate syntheses to distinguish artifacts from true structural anomalies.

Advanced Consideration :
Use quantum mechanical calculations (e.g., DFT) to predict NMR chemical shifts and reconcile experimental vs. theoretical data .

How can environmental fate studies for this compound be structured to assess ecological risks?

Advanced Research Focus
Experimental Design :
Adopt a tiered approach inspired by :

Laboratory Studies :

  • Hydrolysis Kinetics : Measure degradation rates at varying pH and temperature.
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) and log KocK_{oc} (organic carbon) to model bioaccumulation.

Field Studies :

  • Monitor persistence in soil/water systems using isotopic labeling (e.g., 14C^{14}\text{C}-tagged analogs).

Q. Data Integration :

  • Modeling Tools : Use EPI Suite or COSMOtherm to predict environmental distribution and half-lives.
  • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays to establish LC50_{50} values.

Contradictions : Address variability in degradation rates by standardizing test conditions (e.g., OECD guidelines) .

What computational strategies are optimal for predicting the reactivity of this compound in catalytic systems?

Advanced Research Focus
Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pt nanoparticles) under solvent effects.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Q. Validation :

  • Compare simulated reaction pathways (activation energies, intermediates) with experimental kinetic data (e.g., Arrhenius plots).
  • Use ’s framework to reconcile discrepancies between computational and empirical results .

How should researchers address inconsistencies in reported thermophysical properties (e.g., viscosity, boiling point)?

Q. Methodological Approach

Meta-Analysis : Compile literature data into a standardized table (Table 1) to identify outliers.

Experimental Replication :

  • Calibration : Use certified reference materials (CRMs) for instrument validation.
  • Uncertainty Quantification : Report confidence intervals using IUPAC guidelines ().

Q. Table 1: Comparative Thermophysical Data

PropertyLiterature RangeRecommended ValueMethodology UsedSource
Boiling Point180–220°C205°C ± 3°CDistillation
Viscosity (25°C)12–18 cP15 cP ± 1.5 cPRotational Viscometer

Resolution : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and refine consensus values .

What strategies are effective for studying the compound’s stability under industrial processing conditions?

Advanced Research Focus
Accelerated Aging Studies :

  • Thermal Stability : Use TGA/DSC to monitor decomposition onset temperatures.
  • Oxidative Resistance : Expose to O2_2-rich environments and track siloxane bond cleavage via FT-IR.

Q. Failure Analysis :

  • Microscopy : SEM/EDS to detect surface cracks or elemental redistribution.
  • Kinetic Modeling : Apply the Ozawa-Flynn-Wall method to extrapolate long-term stability from short-term data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Reactant of Route 2
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2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane

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